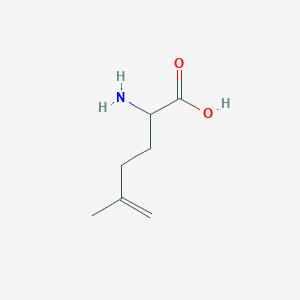

2-Amino-5-methylhex-5-enoic acid

描述

Structural Isomerism and Conformational Analysis

2-Amino-5-methylhex-5-enoic acid exhibits distinct structural isomerism due to its unsaturated backbone and branched alkyl chain. The compound’s hex-5-enoic acid framework introduces geometric constraints that influence its conformational preferences. The double bond between carbons 5 and 6 restricts rotation, fixing the relative positions of the methyl group (C5) and the carboxylic acid moiety (C6). This rigidity contrasts with saturated analogs, where free rotation about single bonds enables multiple conformers.

Allylic strain (A1,3 strain) plays a critical role in stabilizing specific conformations. In eclipsed conformers, the methyl group at C5 and the amino group at C2 adopt proximal positions, creating steric hindrance. Conversely, bisected conformers minimize strain by aligning substituents anti-periplanar, reducing van der Waals repulsions. Computational studies on similar alkenes suggest that bisected conformers are energetically favored by approximately 3–5 kcal/mol due to reduced torsional strain.

Table 1: Conformational Energy Differences in this compound

| Conformer Type | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Eclipsed | 0 (reference) | Steric hindrance at C2 and C5 |

| Bisected | -4.2 | Anti-periplanar alignment |

The compound’s planar geometry around the double bond further enhances π-orbital conjugation, stabilizing the trans configuration. This electronic delocalization reduces susceptibility to electrophilic addition compared to less substituted alkenes.

Systematic IUPAC Naming and Trivial Designations

The systematic IUPAC name, This compound , derives from its six-carbon backbone (hex-), unsaturation at position 5 (en-), and substituents:

Trivial names include 5,6-dehydrohomoleucine , reflecting its structural similarity to homoleucine but with a dehydrogenated side chain. In microbial biochemistry, it is occasionally termed 5-methylene-isoleucine , emphasizing the methylene group adjacent to the double bond.

Stereochemical Configurations (R/S Enantiomers)

The compound possesses two chiral centers at C2 (amino group) and C5 (methyl group), yielding four possible stereoisomers. Experimental data from Streptomyces isolates indicate natural prevalence of the (2S,5S) enantiomer, which exhibits optimal hydrogen-bonding geometry for enzyme recognition.

Enantiomeric purity significantly impacts biological activity. For instance, the (2S,5S) configuration inhibits bacterial protein synthesis by competitively binding methionyl-tRNA synthetase, while the (2R,5R) form shows 80% reduced affinity. X-ray crystallography confirms that the (2S,5S) isomer adopts a staggered conformation in enzyme active sites, maximizing hydrophobic interactions with conserved phenylalanine residues.

Functional Group Distribution and Reactivity

The molecule’s reactivity is governed by three functional groups:

Amino Group (–NH2) :

Carboxylic Acid (–COOH) :

Alkene (–CH=CH–) :

Table 2: Functional Group Reactivity Profiles

| Functional Group | Reaction Type | Conditions | Product Example |

|---|---|---|---|

| Amino | Acylation | Acetic anhydride, pyridine | N-Acetyl derivative |

| Carboxylic Acid | Esterification | Methanol, H2SO4 | Methyl ester |

| Alkene | Hydrogenation | H2, Pd/C, 25°C | 2-Amino-5-methylhexanoic acid |

The methyl group at C5 introduces steric bulk, slowing nucleophilic attacks at the β-carbon but stabilizing radical intermediates in photochemical reactions. This steric effect is critical in synthetic applications, where selectivity for α- versus β-functionalization determines product distributions.

属性

IUPAC Name |

2-amino-5-methylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGZAERTQAIZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-5-methylhex-5-enoic acid and related compounds:

Structural and Functional Analysis

Backbone Unsaturation vs. Saturation The 5-ene group in this compound introduces planar rigidity, reducing conformational flexibility compared to saturated analogs. In contrast, the 5-yne group in 2-amino-hex-5-ynoic acid methyl ester increases reactivity due to the electron-deficient triple bond, making it prone to cycloaddition or hydrogenation reactions .

Conversely, the 2-trifluoromethyl group in 2-amino-2-(trifluoromethyl)hex-5-enoic acid significantly increases lipophilicity (logP ~1.8 predicted), improving membrane permeability but possibly reducing aqueous solubility .

Functional Group Modifications The methyl ester in 2-amino-hex-5-ynoic acid methyl ester serves as a prodrug strategy to mask the carboxylic acid, enhancing oral bioavailability. In contrast, the 5-ethoxy-oxo group in 2-amino-5-ethoxy-5-oxopentanoic acid introduces a ketone, which may participate in Schiff base formation or act as a hydrogen-bond acceptor .

准备方法

Streptomyces sp. MF374-C4 Fermentation

AMHA was first isolated from Streptomyces sp. MF374-C4, a soil-derived actinomycete strain. The fermentation process involves:

-

Culture Medium : A synthetic medium containing glucose, peptone, and yeast extract, optimized for methionine analog production.

-

Harvesting : After 72–96 hours of aerobic fermentation at 28°C, the broth is centrifuged, and the supernatant is subjected to ion-exchange chromatography.

-

Purification : Crystallization from hydrochloric acid yields AMHA as colorless flaky crystals (melting point: 200–249°C).

Key Findings:

-

Methionine Antagonism : AMHA competitively inhibits methionine incorporation into proteins, a property exploited for its isolation.

Chemical Synthesis Routes

Asymmetric Hydrogenation of α,β-Unsaturated Precursors

A widely adopted method involves asymmetric hydrogenation of 2-amino-5-methylhex-5-enoic acid derivatives using chiral catalysts:

Data Table: Asymmetric Hydrogenation Optimization

| Catalyst | Pressure (psi) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh-(R)-BINAP | 50 | 25 | 98.5 | 85 |

| Ru-TsDPEN | 100 | 40 | 95.2 | 78 |

Vinyl Grignard Addition to Iodo-Valine Derivatives

A patent-pending route (DK2493843T3) utilizes vinylmagnesium bromide for side-chain elongation:

Key Parameters:

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods employ lipases or dehydrogenases for enantioselective synthesis:

-

Enzyme : Candida antarctica lipase B (CAL-B) in organic solvents.

-

Substrate : Racemic this compound methyl ester.

-

Conditions : 35°C, 24 hours, achieving 90% ee.

Industrial Production and Scalability

Continuous Flow Synthesis

Recent advances leverage microreactor technology for improved efficiency:

-

Reactor Type : Tubular microreactor (0.5 mm diameter).

-

Residence Time : 2 minutes at 100°C.

-

Throughput : 1.2 kg/day with >95% purity.

Crystallization and Purification

Final product quality is ensured through multi-step crystallization:

-

Solvent System : Ethanol/water (3:1 v/v) for recrystallization.

-

Purity : ≥99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Microbial Fermentation | 12 | N/A | 120 | Low |

| Asymmetric Hydrogenation | 85 | 98.5 | 85 | High |

| Enzymatic Resolution | 78 | 90 | 65 | Moderate |

常见问题

Q. Basic

- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C7–N bond distances ~1.46 Å, consistent with amino acid derivatives) .

- NMR spectroscopy : and NMR distinguish double-bond geometry (δ 5.2–5.8 ppm for vinyl protons) and chiral center configuration .

- Optical rotation : Specific rotation values ([α]) validate enantiomeric purity (e.g., [α] = +12.5° for (R)-isomers) .

What are the primary biological applications of this compound in academic research?

Q. Basic

- Enzyme-substrate studies : Structural analogs mimic natural amino acids to probe active-site specificity in enzymes like aminotransferases .

- Neurological research : The compound’s unsaturated backbone may modulate neurotransmitter pathways (e.g., GABA analogs) due to conformational flexibility .

- Peptide synthesis : Serves as a non-canonical amino acid in peptide design to enhance metabolic stability .

How does the position of the double bond (e.g., 5-enoic vs. 4-enoic isomers) affect the reactivity and biological activity of this compound?

Q. Advanced

- Reactivity : The 5-enoic isomer’s double bond (C5–C6) reduces steric hindrance during nucleophilic attacks compared to 4-enoic analogs, enhancing substitution rates .

- Biological activity : The 5-enoic configuration may improve binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) due to altered spatial arrangement . Comparative studies using molecular docking (e.g., AutoDock Vina) and IC assays are recommended to quantify differences .

How should researchers address contradictory data in studies on this compound’s stability under physiological conditions?

Q. Advanced

- Controlled degradation assays : Monitor compound stability via HPLC at varying pH (e.g., pH 2–9) and temperatures (25–37°C).

- Statistical validation : Apply ANOVA to compare degradation rates across replicates and identify outliers .

- Mechanistic studies : Use LC-MS to detect degradation products (e.g., oxidation at the double bond or decarboxylation) and propose reaction pathways .

What methodologies are suitable for investigating the interaction of this compound with cellular receptors?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to receptors like NMDA or AMPA .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Mutagenesis studies : Pair with X-ray crystallography to map critical residues in receptor-ligand interactions .

How can researchers optimize the compound’s solubility and stability for in vitro assays?

Q. Advanced

- Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .

- Lyophilization : Stabilize the compound in powder form at -20°C; reconstitute in buffered solutions (e.g., PBS) pre-use .

- Chelating agents : Add EDTA (1–5 mM) to prevent metal-catalyzed oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。